4-Chloro-1H-pyrazolo[3,4-c]pyridine
描述
Structure
3D Structure
属性
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPUIJNFTSIUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743920 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-36-0 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 1h Pyrazolo 3,4 C Pyridine and Its Derivatives
Strategies for Constructing the Pyrazolo[3,4-c]pyridine Ring System
The construction of the pyrazolo[3,4-c]pyridine ring system can be broadly categorized into two main approaches: the formation of the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) nucleus and the formation of the pyridine ring onto an existing pyrazole nucleus. cdnsciencepub.comnih.gov
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Nucleus.researchgate.netrsc.orgresearchgate.net
This strategy involves starting with a suitably substituted pyridine derivative and building the pyrazole ring onto it. A common method involves the use of a pyridine with a leaving group, often a halogen, at the 2-position. nih.gov For instance, 2-chloro-3-formylpyridine can serve as a starting material. cdnsciencepub.com However, this particular route can be compromised by the formation of an azine byproduct. cdnsciencepub.com
A more recent approach utilizes 3-acylpyridine N-oxide tosylhydrazones. nih.gov This method proceeds under mild, room temperature conditions and avoids the need for harsh reagents to introduce a leaving group. nih.gov The reaction of the (Z)-hydrazone with an electrophilic additive and a base leads to the formation of a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The regioselectivity of this cyclization can be influenced by the choice of the electrophile and solvent. nih.gov
Another efficient method starts from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This sequence involves a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. nih.govresearchgate.net This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation, offering operational simplicity. nih.govresearchgate.net
Formation of the Pyridine Ring onto an Existing Pyrazole Nucleus.researchgate.netrsc.org
This approach starts with a substituted pyrazole and constructs the pyridine ring. A prevalent method in this category is the use of 5-aminopyrazoles as the starting material. cdnsciencepub.com These can undergo annulation reactions under highly acidic conditions, similar to a Skraup quinoline (B57606) synthesis, to yield pyrazolo[3,4-b]pyridines. cdnsciencepub.com
The Gould-Jacobs reaction is a powerful and frequently used method for synthesizing the pyrazolo[3,4-b]pyridine core, which is isomeric to the [3,4-c] system. mdpi.com This reaction typically involves the condensation of a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate. researchgate.netmdpi.com
The mechanism of the Gould-Jacobs reaction begins with a nucleophilic attack from the amino group of the 3-aminopyrazole onto the enol ether of diethyl 2-(ethoxymethylene)malonate, leading to the elimination of ethanol (B145695). mdpi.comwikipedia.org This is followed by an intramolecular nucleophilic attack on one of the ester groups, resulting in the elimination of a second molecule of ethanol and the formation of a six-membered ring. mdpi.comwikipedia.org The resulting intermediate exists in a keto-enol tautomerism. wikipedia.org In many cases, the reaction is followed by treatment with phosphorus oxychloride (POCl3) to convert the 4-hydroxy group into a 4-chloro substituent, yielding the final 4-chloro-1H-pyrazolo[3,4-b]pyridine. nih.govmdpi.com The use of a symmetrical biselectrophile like diethyl 2-(ethoxymethylene)malonate avoids issues of regioselectivity. nih.gov The reaction is often carried out in ethanol at reflux, followed by the addition of POCl3. nih.gov
Functionalization and Derivatization Approaches for Pyrazolo[3,4-c]pyridine Scaffolds.mdpi.com
Once the pyrazolo[3,4-c]pyridine scaffold is synthesized, it can be further modified at various positions to explore its chemical space for applications in drug discovery.
Selective Elaboration at Nitrogen Positions (N-1 and N-2) through Alkylation and Protection-Group Reactions.mdpi.com
The nitrogen atoms at positions N-1 and N-2 of the pyrazole ring are key sites for functionalization. rsc.orgresearchgate.netrsc.org Selective protection and alkylation at these positions allow for the controlled introduction of various substituents. rsc.orgresearchgate.netrsc.org
Drawing from established indazole chemistry, selective N-protection sequences have been developed. rsc.org For instance, mesylation (Ms) has been shown to selectively afford the N-1 protected product in high yield. rsc.org The reaction conditions can be tailored to favor functionalization at either N-1 or N-2. rsc.orgresearchgate.net For example, using certain protection group strategies, longer reaction times can favor the formation of the thermodynamically more stable N-1 protected product. researchgate.net
| Reagent/Conditions | Position of Functionalization | Product | Yield (%) | Reference |
| Mesyl chloride, Et3N, DCM | N-1 | 5-Chloro-1-mesyl-1H-pyrazolo[3,4-c]pyridine | 92 | rsc.org |
This selective functionalization is a critical step in the elaboration of the pyrazolo[3,4-c]pyridine scaffold, enabling the synthesis of a diverse library of compounds for biological screening. rsc.orgresearchgate.netrsc.org
Selective Elaboration at Carbon Positions (C-3, C-5, and C-7)
The ability to selectively introduce substituents at different carbon positions of the pyrazolo[3,4-c]pyridine ring system is essential for developing a library of derivatives for structure-activity relationship studies.
A powerful method for functionalizing the C-3 position involves a one-pot, two-step sequence of C-H borylation followed by a Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.org This approach circumvents the need to isolate the intermediate boronate ester. nih.gov The initial borylation is typically catalyzed by an iridium complex, such as [Ir(COD)OMe]₂, with a bipyridine ligand like dtbpy and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org The subsequent Suzuki-Miyaura coupling, which introduces an aryl or heteroaryl group, is then carried out using a palladium catalyst, for instance, Pd(dppf)Cl₂, in the presence of a base like cesium carbonate. rsc.org This tandem strategy has been successfully applied to SEM-protected pyrazolo[3,4-c]pyridine. rsc.org
Table 1: Tandem Borylation and Suzuki–Miyaura Cross-Coupling Reaction Conditions
| Step | Reagents and Conditions | Position | Reference |
|---|---|---|---|
| Borylation | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C, Microwave | C-3 | rsc.org |
| Suzuki–Miyaura Coupling | Ar-X, Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C, Microwave | C-3 | rsc.org |
The C-5 position of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds is amenable to functionalization via palladium-catalyzed Buchwald-Hartwig amination. rsc.org This cross-coupling reaction is a fundamental method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine-containing substituents. libretexts.org The reaction typically involves a palladium catalyst, a suitable ligand, and a base to facilitate the coupling of an aryl halide with an amine. organic-chemistry.org This methodology has been instrumental in the synthesis of various N-aryl and N-heteroaryl derivatives. orgsyn.org
For selective functionalization at the C-7 position, direct metalation using a strong, non-nucleophilic base such as TMPMgCl·LiCl (Knochel-Hauser base) has proven effective. rsc.orgsigmaaldrich.com This reagent allows for regioselective deprotonation of arenes and heteroarenes, even in the presence of sensitive functional groups. sigmaaldrich.com The resulting magnesium-ate complex can then be quenched with various electrophiles to introduce a range of substituents at the C-7 position. rsc.orgresearchgate.net This method offers high kinetic activity and functional group tolerance due to the presence of lithium chloride, which breaks up oligomeric aggregates. sigmaaldrich.com
Following the selective metalation at C-7 with TMPMgCl·LiCl, the resulting organomagnesium intermediate can be transmetalated to an organozinc species by the addition of zinc chloride (ZnCl₂). rsc.orgresearchgate.net This organozinc reagent can then participate in a Negishi cross-coupling reaction. rsc.org The Negishi coupling, a palladium- or nickel-catalyzed reaction, is a versatile method for forming carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.orgorganic-chemistry.org This two-step sequence of metalation followed by transmetalation and Negishi coupling provides a powerful route to introduce aryl, vinyl, or other organic moieties at the C-7 position of the pyrazolo[3,4-c]pyridine core. rsc.orgwikipedia.org
Table 2: Selective Metalation and Cross-Coupling at C-7
| Step | Reagents and Conditions | Position | Reference |
|---|---|---|---|
| Metalation | TMPMgCl·LiCl, THF, -40 °C | C-7 | researchgate.net |
| Transmetalation & Negishi Coupling | ZnCl₂, then Ar-I, Pd(PPh₃)₄, THF, 25 °C | C-7 | researchgate.net |
Nucleophilic Displacement Reactions at Halogenated Positions
Halogenated pyrazolopyridines, such as 4-chloro-1H-pyrazolo[3,4-c]pyridine, are valuable intermediates for further derivatization through nucleophilic displacement reactions. The chlorine atom at the C-4 position can be substituted by various nucleophiles. nih.gov For instance, the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides has been achieved through the nucleophilic displacement of the C-4 chloro group, followed by glycosylation. nih.gov This approach has enabled the introduction of azido, amino, methoxy, and oxo groups at the C-4 position. nih.gov Similarly, other halogenated positions on related pyrazolopyridine isomers can undergo nucleophilic substitution, providing access to a diverse range of functionalized derivatives.
Condensation Reactions and Mannich-Type Reactions for Derivative Synthesis
Condensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrazolopyridines. The construction of the pyridine ring onto a pre-existing pyrazole core often involves the condensation of a 5-aminopyrazole derivative with a suitable bielectrophilic partner. nih.gov For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines. researchgate.netmdpi.com These reactions can be facilitated by catalysts such as ZrCl₄. mdpi.com
Mannich-type reactions also play a role in the derivatization of pyrazole-containing compounds. derpharmachemica.com Although not directly cited for this compound, the Mannich reaction is a versatile tool for introducing aminomethyl groups onto various heterocyclic scaffolds, and it represents a potential strategy for the further elaboration of pyrazolopyridine derivatives. derpharmachemica.com
Synthesis of Pyrazolo[3,4-c]pyridine-Containing Hybrid Molecules
The strategy of molecular hybridization, which involves combining two or more different pharmacophoric units into a single molecule, is a prominent approach in drug discovery. This technique is employed to develop novel compounds with potentially enhanced affinity, efficacy, or improved pharmacokinetic profiles. The pyrazolo[3,4-c]pyridine scaffold serves as a valuable core for creating such hybrid molecules due to its versatile chemical functionality and significant presence in biologically active compounds. rsc.orgnih.gov
The synthesis of these complex hybrid molecules typically relies on the strategic functionalization of the pyrazolo[3,4-c]pyridine core. rsc.org Researchers have successfully elaborated 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds by leveraging various modern cross-coupling reactions. rsc.orgrsc.org These methods allow for the selective formation of new carbon-carbon and carbon-nitrogen bonds at specific positions on the heterocyclic ring system. rsc.orgresearchgate.net
Key synthetic strategies for constructing pyrazolo[3,4-c]pyridine-based hybrids include:
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is used to create carbon-carbon bonds, often to introduce aryl or heteroaryl substituents at the C3 position of the pyrazole ring after an initial borylation step. rsc.orgresearchgate.net
Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction, essential for forming carbon-nitrogen bonds to introduce various amine-containing groups at the C5 position. rsc.orgresearchgate.net
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is a highly efficient reaction used to link the pyrazolopyridine scaffold to other molecular fragments, such as a triazole ring, as has been demonstrated with the related pyrazolo[3,4-b]pyridine isomer. nih.gov
While research on pyrazolo[3,4-c]pyridine hybrids is evolving, the principles can be illustrated by work on related isomers. For instance, hybrids of pyrazolo[3,4-b]pyridine and triazole have been synthesized to serve as antibacterial agents. nih.gov The synthesis involved a multi-step process starting with the formation of the pyrazolopyridine core, followed by alkylation with an alkyne, and finally, a "click" reaction with an azide (B81097) to form the hybrid molecule. nih.gov Similarly, pyrazolo[4,3-c]pyridine moieties have been incorporated into larger structures designed as potential anticancer agents. nih.gov
| Hybrid Molecule Type | Synthetic Strategy | Key Reactions | Potential Application |
|---|---|---|---|
| Pyrazolo[3,4-c]pyridine-Aryl Hybrids | Functionalization of a halo-pyrazolopyridine scaffold | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination rsc.orgresearchgate.net | Drug Discovery rsc.org |
| Pyrazolo[3,4-b]pyridine-Triazole Hybrids | Multi-step synthesis involving functionalization and cycloaddition | Alkylation, Click Chemistry (Azide-Alkyne Cycloaddition) nih.gov | Antibacterial nih.gov |
| Pyrazolo[4,3-c]pyridine-based Fused Rings | Condensation and cyclization reactions | Multi-step synthesis to build fused heterocyclic systems nih.gov | Anticancer nih.gov |
Green Chemistry Approaches in Pyrazolopyridine Synthesis
In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies in organic chemistry, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in The synthesis of pyrazolopyridines and related heterocyclic compounds is increasingly benefiting from these sustainable approaches, which offer alternatives to traditional methods that often rely on hazardous reagents and solvents. rasayanjournal.co.inbenthamdirect.com
Green chemistry techniques focus on shorter reaction times, higher yields, simpler workup procedures, and the reduction of toxic waste. rasayanjournal.co.in Several innovative and environmentally benign methods have been successfully applied to the synthesis of pyrazole and pyrazolopyridine derivatives.
Key green chemistry approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and cleaner reactions. researchgate.net This technique is particularly effective for cycloaddition and condensation reactions common in heterocyclic synthesis.
Ultrasonic Irradiation: Sonication provides an alternative energy source that promotes reactions by generating localized high-pressure and high-temperature spots through acoustic cavitation. researchgate.netresearchgate.net This method has been used for synthesizing pyrazole derivatives efficiently and is noted for being energy-efficient and cost-effective. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.in This approach adheres to green chemistry principles by reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation. researchgate.netnih.gov
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally friendly alternatives like water or using solvent-free conditions (grinding) are core tenets of green synthesis. rasayanjournal.co.inresearchgate.net Furthermore, employing reusable heterogeneous catalysts, such as Amberlyst resin, simplifies product purification, reduces waste, and lowers costs. researchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, for instance by grinding the reactants together, represents a highly green approach that minimizes waste and simplifies separation and purification processes. rasayanjournal.co.inresearchgate.net
| Green Chemistry Technique | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Shorter reaction times, higher yields, reduced side products. | researchgate.net |
| Ultrasonic Irradiation | Application of ultrasound energy to promote chemical reactions. | Energy-efficient, cost-effective, faster reactions, simplified workups. | researchgate.netresearchgate.net |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | High atom economy, reduced waste, operational simplicity, lower solvent use. | rasayanjournal.co.innih.gov |
| Green Solvents/Catalysts | Use of water as a solvent or reusable catalysts like Amberlyst resin. | Reduced toxicity, environmental friendliness, catalyst can be recovered and reused. | researchgate.netresearchgate.net |
| Solvent-Free Conditions | Reactions conducted by grinding reactants together without any solvent. | Clean reactions, simple separation, minimal waste. | rasayanjournal.co.inresearchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 1h Pyrazolo 3,4 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazolopyridine derivatives. ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each proton and carbon atom, respectively, allowing for the definitive assignment of the molecular structure.
In ¹H NMR spectra of pyrazolo[3,4-c]pyridine derivatives, the protons on the pyridine (B92270) and pyrazole (B372694) rings exhibit characteristic chemical shifts and coupling patterns. The position of substituents dramatically influences these signals, aiding in the confirmation of the substitution pattern. For instance, the protons on the pyridine ring typically appear as doublets or double doublets in the aromatic region of the spectrum.
¹³C NMR spectroscopy is equally crucial, particularly for differentiating between isomers, such as N-1 and N-2 substituted derivatives, a common challenge with similar heterocyclic systems like pyrazolo[3,4-b]pyridines. researchgate.net The chemical shifts of the carbon atoms in the heterocyclic core are sensitive to the electronic environment, which changes based on the substituent's position. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons, further clarifying the structure. researchgate.net
Representative ¹H NMR Data for 4-Chloro-1H-pyrazolo[3,4-c]pyridine
This table is a representative example based on the analysis of similar pyrazolopyridine structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-N (pyrazole) | 12.0 - 14.0 | broad singlet |
| H3 | 8.1 - 8.3 | singlet |
| H6 | 7.8 - 8.0 | doublet |
Representative ¹³C NMR Data for this compound
This table is a representative example based on the analysis of similar pyrazolopyridine structures.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C3 | 130 - 135 |
| C3a | 115 - 120 |
| C4 | 145 - 150 |
| C6 | 125 - 130 |
| C7 | 110 - 115 |
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) in Compound Characterization
Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are complementary techniques that provide vital information for characterizing novel compounds. IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the pyrazole ring, C=C and C=N stretching of the fused aromatic system, and C-Cl stretching.
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₄ClN₃), HRMS would verify the presence and number of chlorine, carbon, hydrogen, and nitrogen atoms.
Key Spectroscopic Data for this compound
| Technique | Data Type | Expected Value/Observation |
|---|---|---|
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3400 (N-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~750 (C-Cl stretch) |
| HRMS | Exact Mass [M+H]⁺ | Calculated for C₆H₅ClN₃⁺: 154.0166 |
X-ray Diffraction Studies for Conclusive Structural Assignment and Stereochemical Elucidation
While NMR and mass spectrometry provide evidence for atomic connectivity, single-crystal X-ray diffraction offers the most definitive and unambiguous structural proof. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.
For pyrazolopyridine derivatives, X-ray crystallography can resolve any ambiguities that may arise from spectroscopic data alone. It provides conclusive evidence for the substitution pattern on the bicyclic core and clarifies the tautomeric form present in the solid state. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. beilstein-journals.org The data obtained from X-ray analysis, including the crystal system, space group, and unit cell dimensions, serve as the gold standard for structural characterization. mdpi.comlcc-toulouse.fr
Typical Parameters Obtained from X-ray Crystallographic Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com |
| Space Group | Describes the symmetry of the crystal structure. mdpi.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths (Å) | The precise distances between bonded atoms. |
| **Bond Angles (°) ** | The angles formed between three connected atoms. |
| Intermolecular Interactions | Details of non-covalent forces like hydrogen bonds and π-stacking. beilstein-journals.org |
Medicinal Chemistry and Pharmacological Investigations of 4 Chloro 1h Pyrazolo 3,4 C Pyridine Derivatives
Design Principles for Pyrazolo[3,4-c]pyridine-Based Therapeutic Agents
The evolution of potent and selective therapeutic agents from a core scaffold like pyrazolo[3,4-c]pyridine relies on established medicinal chemistry strategies. These principles aim to optimize pharmacological properties, enhance target affinity, and explore novel chemical space while maintaining desirable drug-like characteristics.
Scaffold hopping and bioisosteric replacement are pivotal strategies in drug design for optimizing lead compounds. nih.govresearchgate.net Scaffold hopping involves replacing the core molecular framework of a compound with a different one that maintains a similar three-dimensional arrangement of key functional groups, thereby preserving biological activity. nih.govresearchgate.net This approach can lead to compounds with improved properties, novel intellectual property, and different side-effect profiles. researchgate.net For instance, the pyrazolo[3,4-b]pyridine scaffold has been successfully used as a scaffold hop to develop novel Tropomyosin receptor kinase (TRK) inhibitors. nih.gov
Bioisosteric replacement, a more subtle modification, involves substituting a functional group within a molecule with another group that possesses similar physical or chemical properties, leading to a comparable biological response. nih.govresearchgate.net This technique is widely used to enhance potency, improve pharmacokinetic profiles, reduce toxicity, or simplify synthesis. researchgate.net In the context of pyrazolo[3,4-c]pyridine derivatives, these twin methods allow medicinal chemists to systematically modify the scaffold to improve its therapeutic potential by exploring different substitution patterns and core structures that can interact effectively with target proteins. nih.govacs.org
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". nih.govyoutube.com These fragments typically exhibit weak binding to the biological target, but they do so efficiently. youtube.com The pyrazolo[3,4-c]pyridine core is an ideal candidate for FBDD due to its heterocyclic nature and its prevalence in biologically active compounds.
The value of a novel heterocyclic fragment in FBDD is contingent on the ability to elaborate its structure to improve affinity and selectivity for a target protein. Researchers have demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be selectively functionalized at multiple positions (N-1, N-2, C-3, C-5, and C-7) using various chemical reactions like N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. This "vectorial functionalisation" allows fragments to be grown or linked in a controlled manner, emulating a hit-to-lead optimization pathway and underscoring the utility of the pyrazolo[3,4-c]pyridine scaffold in FBDD campaigns.
Biological Activities and Therapeutic Potential
Derivatives of the pyrazolo[3,4-c]pyridine scaffold have demonstrated a range of biological activities, with their anticancer and antiproliferative properties being the most extensively investigated. This potential is primarily linked to their ability to inhibit key enzymes involved in cell growth and proliferation. nih.gov
The cytotoxicity and anticancer potential of pyrazolopyridine compounds are often related to their ability to inhibit protein kinases and induce apoptosis. nih.gov Numerous studies have reported the synthesis of 3,7-disubstituted pyrazolo[3,4-c]pyridine derivatives and their evaluation against various cancer cell lines. nih.gov For example, a series of 3-(3-fluorophenyl) derivatives showed significant antiproliferative activity against melanoma (A2058) and prostate cancer (DU145, PC3) cell lines, with IC50 values in the low micromolar range. nih.gov
| Compound | Cell Line | Antiproliferative Activity (IC50, µM) | Source |
|---|---|---|---|
| 3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (12a) | A2058 (Melanoma), DU145 (Prostate), PC3 (Prostate) | 3.0 - 16.0 | nih.gov |
| 1-(4-Methoxybenzyl)-analog of 12a (11a) | A2058 (Melanoma), DU145 (Prostate), PC3 (Prostate) | 3.0 - 16.0 | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 9a | Hela (Cervical Cancer) | 2.59 | mdpi.comnih.gov |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF7 (Breast Cancer) | 4.66 | mdpi.comnih.gov |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon Cancer) | 1.98 | mdpi.comnih.gov |
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazolopyridine scaffold is a common component in the synthesis of kinase inhibitors. nih.gov
TRK Inhibitors : Based on a scaffold hopping strategy, pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov One such derivative, compound C03, exhibited an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM. nih.gov
DYRK1A/1B Inhibitors : A series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B). nih.gov The 3,5-diaryl compounds, in particular, demonstrated excellent inhibitory activity against DYRK1B. nih.gov Compound 8h, 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine, was identified as the most potent, with an enzymatic IC50 of 3 nM against DYRK1B and an IC50 of 1.6 µM against HCT116 colon cancer cells. nih.gov
| Compound Class | Target Kinase | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative C03 | TRKA | 56 nM | nih.gov |
| 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines (Compound 8h) | DYRK1B | 3 nM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK9 | 0.262 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK9 | 0.801 µM | nih.gov |
A key mechanism through which pyrazolopyridine derivatives exert their antiproliferative effects is by disrupting the normal progression of the cell cycle. researchgate.net Flow cytometric analysis has revealed that certain active derivatives can block cells at specific phases of the cycle. nih.gov For example, the most active antiproliferative derivative in one study, 3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (12a), was found to arrest prostate cancer (PC-3) cells in the S-phase of the cell cycle. nih.govresearchgate.net Similarly, another pyrazolo[3,4-b]pyridine derivative, compound 9a, caused cell cycle arrest at the S phase in Hela cells, while compound 14g arrested HCT-116 cells in the S phase and MCF7 cells in the G2/M phase. nih.govnih.gov This S-phase arrest prevents cancer cells from replicating their DNA, ultimately inhibiting proliferation. plos.org
Modulation of Neurological Receptors and Pathways
Derivatives of the pyrazolopyridine scaffold have been explored for their ability to interact with various targets within the central nervous system, leading to the discovery of compounds with potential applications in neurological disorders.
The metabotropic glutamate (B1630785) receptor 4 (mGlu4) is a promising therapeutic target for central nervous system disorders, including Parkinson's disease. researchgate.netacs.org Positive allosteric modulators (PAMs) of mGlu4 are of particular interest as they can enhance the receptor's response to the endogenous ligand glutamate. While direct research on 4-Chloro-1H-pyrazolo[3,4-c]pyridine derivatives as mGlu4 PAMs is not extensively documented, studies on the isomeric pyrazolo[4,3-b]pyridine scaffold have yielded potent modulators.
One such advanced preclinical candidate is VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine). researchgate.netacs.org This compound has been characterized as a potent and selective mGlu4 PAM with good in vivo pharmacokinetic properties. researchgate.netacs.org The discovery of VU0418506 originated from a picolinamide (B142947) core scaffold, with the pyrazolo[4,3-b]pyridine "head group" emerging as a key structural feature for activity. researchgate.netacs.org Although VU0418506 demonstrated autoinduction of the CYP1A2 enzyme, limiting its use in chronic dosing, it remains a valuable tool for acute dosing studies. mdpi.com The exploration of this and other pyrazolopyridine isomers highlights the potential of the general scaffold to target the mGlu4 receptor.
| Compound | Target | Activity (EC50) | Species |
|---|---|---|---|
| VU0418506 | mGlu4 | 68 nM | Human |
| VU0418506 | mGlu4 | 46 nM | Rat |
Adenosine (B11128) receptors, particularly the A1 and A2A subtypes, are key targets in the treatment of various conditions, including Parkinson's disease and renal disorders. Antagonism of both A1 and A2A receptors can be synergistic, with A1 blockade facilitating dopamine (B1211576) release and A2A blockade enhancing postsynaptic dopamine responses. A review of pyrazolo derivatives as adenosine receptor antagonists highlights the versatility of this scaffold class. Specifically, the pyrazolo-[3,4-c]quinoline and its isomer pyrazolo-[4,3-c]quinoline have been identified as promising structures for developing adenosine receptor antagonists. semanticscholar.orgresearchgate.net
While these represent more complex fused systems, their development indicates that the core pyrazolo[3,4-c]pyridine structure is a viable starting point for designing ligands that can fit into the adenosine receptor binding sites. Research on the closely related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine cores has also yielded potent dual A2A/A1 antagonists, further underscoring the potential of pyrazolopyridine-based scaffolds in this area. nih.govacs.org
The pyrazolo[3,4-c]pyridine scaffold has been incorporated into molecules demonstrating significant neurotropic and anticonvulsant properties. A study focused on the synthesis of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines revealed compounds with potential neurotropic activity. mdpi.com Although these compounds were found to be ineffective in the maximal electroshock (MES) seizure test, the study noted that the presence of a diphenylmethyl group on the piperazine (B1678402) ring was beneficial for anticonvulsant activity in related scaffolds. mdpi.com
Furthermore, research into the isomeric pyrazolo[4,3-c]pyridine core has provided strong evidence of antiepileptic potential. The compound Pyrazolo[4,3-c]pyridine-4-one (PP-4-one) was shown to have an anti-epileptogenic effect in a rat model of post-traumatic epilepsy (PTE). nih.govsemanticscholar.org Treatment with PP-4-one prevented neuronal degeneration in the hippocampus and frontal cortex and suppressed behavioral seizures. nih.govsemanticscholar.org The mechanism of action was linked to the downregulation of the mTOR signaling pathway, as evidenced by the suppression of p-mTOR and p-P70S6K expression. nih.govsemanticscholar.org
| Compound Class | Activity | Key Findings |
|---|---|---|
| Piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines | Neurotropic | Investigated for anticonvulsant, sedative, anti-anxiety, and antidepressive properties. mdpi.com |
| Pyrazolo[4,3-c]pyridine-4-one (PP-4-one) | Anti-epileptogenic | Reduces epileptic brain injury and suppresses seizures in a PTE rat model via mTOR pathway inhibition. nih.govsemanticscholar.org |
Anti-inflammatory and Vasoprotective Effects through Soluble Guanylyl Cyclase (sGC) Stimulation
Soluble guanylyl cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, producing cyclic guanosine (B1672433) monophosphate (cGMP), which mediates vasodilation and possesses anti-inflammatory properties. Derivatives of 1H-pyrazolo[3,4-c]pyridin-7(6H)-one have been identified as a new class of heme-dependent, direct sGC stimulators. nih.gov
In one study, rational design led to the synthesis of multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones. nih.gov Several of these derivatives, notably compounds 14b , 15b , and 16a , exhibited the characteristic features of sGC stimulators in vascular smooth muscle cells. nih.gov They demonstrated a strong synergistic effect with an NO donor in generating cGMP, an action dependent on the presence of the reduced heme moiety in sGC. nih.gov This stimulation of the sGC pathway suggests a beneficial role in vascular homeostasis and points to their potential as anti-inflammatory and vasoprotective agents. nih.gov Docking studies further supported these findings, indicating that the 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton engages in efficient bonding interactions with the known sGC stimulator binding site. nih.gov
Enzyme Inhibition Beyond Kinases (e.g., Xanthine (B1682287) Oxidase, Aldose Reductase)
The pyrazolopyridine scaffold has also been investigated for its ability to inhibit enzymes outside of the kinase family. While the classic xanthine oxidase inhibitor, Allopurinol, is based on the isomeric pyrazolo[3,4-d]pyrimidine core, research into related structures continues. nih.gov
More directly relevant to the pyrazolopyridine class, a study on pyrazolo[4,3-c]pyridine sulfonamides identified these compounds as inhibitors of carbonic anhydrase (CA). mdpi.com Various derivatives were synthesized and evaluated against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). The study revealed that structure-activity relationships were dependent on the linker between the pyrazolopyridine core and the benzenesulfonamide (B165840) moiety. For instance, an N-methylpropionamide linker was favorable for hCA I inhibitory activity, while direct connection or a simple ethylene (B1197577) linker was less effective or detrimental. mdpi.com This research demonstrates the utility of the pyrazolo[4,3-c]pyridine scaffold in designing inhibitors for metalloenzymes like carbonic anhydrase.
| Compound | Target Isoform | Inhibitory Activity (Ki) |
|---|---|---|
| 1f (sulfonamide derivative) | hCA I | 161.4 nM |
| 1f (sulfonamide derivative) | hCA II | 13.4 nM |
| 1f (sulfonamide derivative) | hCA IX | 26.1 nM |
| 1f (sulfonamide derivative) | hCA XII | 4.7 nM |
Data from: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Diversity on Biological Potency and Selectivity
The biological activity, potency, and selectivity of pyrazolopyridine derivatives are highly dependent on the nature and position of various substituents on the bicyclic ring system.
The nitrogen atoms of the pyrazole (B372694) ring (N-1 and N-2) are critical positions for substitution, often influencing the compound's pharmacokinetic properties and target engagement.
Glycosylation at the N-1 position of the pyrazolo[3,4-b]pyridine ring has been a key strategy in the synthesis of nucleoside analogues. nih.gov The sodium salt of C-4 substituted pyrazolo[3,4-b]pyridines can be glycosylated with a protected α-halopentofuranose, leading to the formation of β-D-ribofuranosyl, β-D-arabinofuranosyl, and 2-deoxy-β-D-erythro-pentofuranosyl nucleosides. nih.gov This process typically occurs through an SN2 mechanism, with the anionic N-1 of the pyrazolopyridine displacing the halide on the sugar. nih.gov
Substitutions at the carbon positions of the pyrazolopyridine scaffold are pivotal in modulating potency, selectivity, and physicochemical properties.
C-3 Position: In the development of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the nature of the substituent at the C-3 position significantly influenced activity. For instance, a 3-((1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino) substituent was found to be more beneficial for activity against the hCA IX isoform compared to a 4-((1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino) group. mdpi.com
C-4 Position: The 4-chloro substituent is a key feature, often serving as a synthetic handle for further derivatization through nucleophilic displacement. nih.gov A series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized where the chloro group was displaced by nucleophiles to introduce azido, amino, methoxy, or oxo groups. nih.gov Among these, 4-chloro-1-β-D-ribofuranosylpyrazolo[3,4-b]pyridine was found to be moderately cytotoxic to L1210 and WI-L2 cells in culture. nih.gov In the context of tropomyosin receptor kinase (TRK) inhibitors, pyrazolo[3,4-b]pyridine derivatives showed that substitutions at this position are critical for activity. rsc.org
C-5 Position: For 1H-pyrazolo[3,4-b]pyridines, the most common substituent at the C-5 position is a hydrogen atom. This is often due to the synthetic route which utilizes α,β-unsaturated ketones or 1,3-dicarbonyl compounds that lack a substituent at the α-position. url.edu
C-7 Position: In the related pyrrolo[3,4-c]pyridine series developed as Spleen Tyrosine Kinase (SYK) inhibitors, a 7-fluoro substitution was shown to have a significant positive effect on activity. mdpi.com
The following table summarizes the impact of various substitutions on the biological activity of pyrazolopyridine derivatives based on findings from related scaffolds.
| Position | Substituent | Biological Target/Activity | Effect on Activity | Reference |
| N-1 | β-D-ribofuranosyl | Cytotoxicity (L1210, WI-L2 cells) | Moderate cytotoxicity | nih.gov |
| C-4 | Chloro | Cytotoxicity (L1210, WI-L2 cells) | Moderate cytotoxicity in the context of a ribofuranosyl nucleoside | nih.gov |
| C-4 | Azido, Amino, Methoxy, Oxo | Antiviral, Antitumor | Varied, part of a synthetic series for evaluation | nih.gov |
| C-7 | Fluoro | SYK Kinase Inhibition | Significant increase in activity | mdpi.com |
Binding Mode Analysis in Target Interactions
Understanding how these molecules interact with their biological targets at an atomic level is crucial for rational drug design. Docking studies and co-crystal structures have provided valuable insights into the binding modes of pyrazolopyridine inhibitors.
A recurrent binding motif for pyrazolopyridine-based kinase inhibitors involves the formation of hydrogen bonds with the hinge region of the ATP-binding site. This interaction is critical for anchoring the inhibitor and ensuring potent inhibition.
For example, the solid-state structure of a 1H-pyrazolo[3,4-b]pyridine inhibitor (SQ-67563) bound to Cyclin-Dependent Kinase 2 (CDK2) shows that the molecule occupies the ATP purine (B94841) binding site and forms key hydrogen-bonding interactions with the backbone of Leu83 in the hinge region. nih.govresearchwithrutgers.com Similarly, docking studies of pyrazolo[3,4-g]isoquinolines revealed that the pyridine (B92270) moiety is oriented toward the hinge region, establishing a hydrogen bond with the GLY608 residue. nih.gov In another example, the pyrazole ring of ITK inhibitors anchors the molecule into the hinge region by forming two hydrogen bonds with the backbone NH of Met438 and the carbonyl of Glu436. nih.gov
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific target. For pyrazolopyridine inhibitors, key pharmacophoric features often include hydrogen bond donors and acceptors strategically positioned on the scaffold.
The pyrazolopyridine nucleus itself is considered a promising pharmacophore due to the synergistic effects of the fused pyrazole and pyridine rings. nih.gov Key interactions that define the pharmacophore for N-myristoyltransferase (NMT) inhibitors include interactions with specific amino acid residues like Tyr217, Leu421, and Phe90. frontiersin.org For biotin (B1667282) carboxylase inhibitors, pharmacophore features include hydrogen bond acceptors (often nitrogen atoms in the heterocyclic core) and hydrogen bond donors. researchgate.net In the case of certain CDK inhibitors, the pyrazole ring interacts with Asp86 and Leu135, while an N-phenyl ring can interact with Gly11, Glu12, and Gln132. nih.gov These interactions highlight the importance of the pyrazole NH as a hydrogen bond donor and the pyridine nitrogen as a hydrogen bond acceptor for achieving high target affinity.
Ligand Efficiency and Optimization Strategies for Enhanced Potency and Selectivity
Ligand efficiency (LE) is a metric used to optimize compounds by assessing the binding energy per atom, prioritizing molecules that achieve high potency with a lower molecular weight. Optimization strategies for pyrazolopyridine derivatives often focus on improving potency, isoform selectivity, and pharmacokinetic profiles. nih.gov
Chemical optimization of a pyrazolopyridine lead compound, focusing on cellular potency, isoform selectivity against PI3Kδ, and microsomal stability, led to the discovery of a potent, selective, and orally available inhibitor. nih.gov This demonstrates a successful optimization strategy. Another approach involves modifying the scaffold to improve properties that influence absorption, distribution, metabolism, and excretion (ADME). For example, in a series of pyrazolo[1,5-b]pyridazines, properties known to influence the ADME profile were optimized, leading to a compound with CNS penetration. acs.org
Strategies to improve solubility, a key factor for bioavailability, include the introduction of solubilizing groups or the disruption of molecular planarity. nih.gov For instance, introducing a fluoro group at an ortho-position can help retain potency while potentially improving physical properties. nih.gov These optimization efforts, guided by SAR and computational modeling, are essential for transforming a promising scaffold like 4-Chloro-1H-pyrazolo[3,4-c]pyridine into a viable drug candidate.
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a derivative of 4-Chloro-1H-pyrazolo[3,4-c]pyridine, might interact with a biological target, typically a protein or enzyme.
The process involves placing the ligand in the binding site of the target and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and potentially more potent interaction. For the related pyrazolo[3,4-b]pyridine scaffold, molecular docking has been instrumental. For instance, in the development of inhibitors for TANK-binding kinase 1 (TBK1), docking studies revealed that the pyrazole (B372694) moiety could form crucial hydrogen bonds with hinge region residues like Glu87 and Cys89. nih.gov Similarly, when designing anticancer agents, docking of 1H-pyrazolo[3,4-b]pyridine derivatives into the active site of DNA (PDB ID: 152d) helped to rationalize their binding patterns. premierscience.com
In another study on pyrazolo[3,4-d]pyrimidine derivatives targeting Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), molecular docking identified key interacting residues and probable binding modes, which were then verified by molecular dynamics simulations. acs.orgrsc.org For this compound, such simulations would be invaluable in identifying potential kinase targets and understanding the structural basis of its activity, guiding the synthesis of more potent and selective analogues.
In Silico Prediction of Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
In silico tools are widely used to predict the pharmacokinetic and toxicological properties of compounds early in the drug discovery process. These predictions help to filter out candidates that are likely to fail later in development due to poor ADMET profiles.
For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, in silico ADMET and drug-likeness properties were studied, confirming that most of the synthesized compounds fell within the acceptable ranges defined by Lipinski's rule of five. nih.gov These studies also predicted good gastrointestinal absorption and identified potential interactions with cytochrome P450 (CYP) isoforms, which are crucial for metabolism. nih.gov Similarly, for pyrido[2,3-d]pyrimidine (B1209978) analogues, in silico ADMET studies identified them as orally active drug candidates. tandfonline.com
While specific ADMET predictions for this compound are not widely published, computational models can estimate properties such as solubility, permeability, metabolic stability, and potential for toxicity.
Table 1: Predicted Physicochemical and ADMET Properties for Pyrazolopyrimidine Derivatives This table is illustrative of the types of data generated in ADMET studies for related compounds and does not represent actual data for this compound.
| Compound Series | Property Prediction | Finding | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Drug-likeness | Most compounds adhered to Lipinski's rule of five. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Absorption | Predicted to have high gastrointestinal absorption. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Toxicity | Carcinogenicity prediction was negative; medium risk for hERG inhibition. | nih.gov |
| Pyrido[2,3-d]pyrimidines | Oral Activity | Acknowledged as orally active drug candidates. | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.
For the pyrazolo[3,4-b]pyridine class, 3D-QSAR models have been successfully generated to rationalize the structure-affinity relationships for A1 adenosine (B11128) receptor antagonists. acs.org These models helped to understand how different substituents on the pyrazolopyridine core influence binding affinity. acs.org In another study on pyrazolo[3,4-d]pyrimidine derivatives, robust 3D-QSAR models were established that showed good predictive power for inhibitory activity against both TgCDPK1 and the human kinase Src. acs.orgrsc.org These models are built by correlating the 3D fields (steric and electrostatic) of the molecules with their biological activity.
For this compound, developing a QSAR model would require a dataset of analogues with measured biological activity against a specific target. Such a model would be a powerful tool for guiding the design of new derivatives with enhanced potency.
Computer-Aided Drug Design (CADD) Methodologies for Novel Compound Discovery
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug compounds. This includes both structure-based design (when the 3D structure of the target is known) and ligand-based design (which relies on the knowledge of other molecules that bind to the target).
The discovery of novel 1H-pyrazolo[3,4-c]pyridine derivatives as potent agonists for the GPR119 receptor was achieved through a ligand-based drug design approach. nih.gov This strategy involves using the structure of a known active compound (a "lead") to design new molecules with similar or improved properties. In the case of the related pyrazolo[3,4-b]pyridine scaffold, CADD, in conjunction with scaffold hopping, was used to design novel inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cancer. rsc.orgrsc.org This rational design process led to the synthesis of potent inhibitors. rsc.orgrsc.org
The integrative use of computational methods like virtual screening and molecular docking with experimental techniques is a hallmark of modern CADD, as exemplified in the discovery of novel fibroblast growth factor receptor (FGFR) inhibitors. nih.gov These approaches are directly applicable to this compound for identifying novel biological targets and optimizing its structure to create highly potent and selective therapeutic agents.
Artificial Intelligence (AI) Applications in Chemical Compound Design and High-Throughput Screening
Artificial intelligence (AI), particularly machine learning and deep learning, is revolutionizing drug discovery by analyzing vast datasets to predict compound properties, identify novel drug targets, and even generate new molecular structures. nih.govmdpi.com AI can significantly accelerate the drug development timeline by making the process more efficient and predictive. premierscience.com
AI algorithms can be trained on large chemical libraries and biological data to predict drug-target interactions, ADMET properties, and synthesis pathways. mdpi.com In the context of high-throughput screening (HTS), AI can prioritize which compounds to screen experimentally, saving time and resources. While specific AI applications for this compound are not yet documented, the potential is immense. For instance, generative AI models could design novel pyrazolo[3,4-c]pyridine derivatives with optimized properties for a given biological target. nih.gov
Furthermore, AI can analyze data from high-throughput screens of pyrazolopyridine libraries to build predictive models that identify the most promising candidates for further development. mdpi.com As more data becomes available, AI will undoubtedly play a crucial role in unlocking the full therapeutic potential of the this compound scaffold and its derivatives. nih.govmdpi.com
Preclinical Research and Development
In Vitro Efficacy and Selectivity Profiling
The in vitro evaluation of pyrazolopyridine derivatives has established their activity in cell-based and enzyme-specific assays, providing a foundational understanding of their therapeutic potential.
Derivatives built upon the pyrazolopyridine framework have shown significant antiproliferative effects against a variety of cancer cell lines. The Sulforhodamine B (SRB) assay and other cytotoxicity tests are commonly employed to determine the concentration at which these compounds inhibit cancer cell growth by 50% (IC50).
For instance, a series of novel 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer activity against HeLa, MCF-7, and HCT-116 cancer cell lines. nih.gov One of the most potent compounds, 9a , demonstrated an IC50 value of 2.59 µM against HeLa cells. nih.gov Another derivative, 14g , was particularly effective against MCF-7 and HCT-116 cell lines, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.gov
Similarly, indole-grafted pyrazolo[3,4-b]pyridine derivatives have been assessed for their anticancer properties. nih.gov Compound 10f from this series showed notable activity against A-549 lung cancer cells, with an IC50 of 1.28 µM, while exhibiting significantly lower toxicity in normal MRC5 lung cells. nih.gov
Flow cytometric analysis has been used to understand the mechanism behind this antiproliferative activity. Studies on 1H-pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, revealed that lead compounds could induce cell cycle arrest at the S and G2/M phases, thereby preventing cancer cell proliferation. nih.gov This was complemented by findings that indole-grafted pyrazolopyridines also arrested cell cycle progression and induced apoptosis in A-549 cells. nih.gov
While the primary focus has been on anticancer applications, the broader class of pyrazolopyridines has also been investigated for antimicrobial properties against various bacterial and fungal strains. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrazolopyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 9a | HeLa | 2.59 | nih.gov |
| 14g | MCF-7 | 4.66 | nih.gov |
| 14g | HCT-116 | 1.98 | nih.gov |
| 10f | A-549 | 1.28 | nih.gov |
| 5a | HepG-2 | 3.42 ± 1.31 | rsc.org |
| 5b | HepG-2 | 3.56 ± 1.5 | rsc.org |
To identify the specific molecular targets of these compounds, enzyme activity assays are critical. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method used to measure the inhibitory effects of compounds on specific kinases, which are enzymes often dysregulated in cancer. nih.govresearchgate.net
Derivatives of pyrazolopyridines have been identified as potent inhibitors of several key kinases. In one study, pyrazolopyridine-based compounds were evaluated for their ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. rsc.org Using an HTRF assay, compound 5a was found to be a highly potent inhibitor of c-Met, with an IC50 value of 4.27 nM, comparable to the reference drug Cabozantinib (IC50 of 5.38 nM). rsc.org Another derivative, 5b , also showed strong inhibition with an IC50 of 7.95 nM. rsc.org
Other research has focused on different kinase targets. Indole-grafted pyrazolo[3,4-b]pyridines were assessed for their activity against PIM-1 kinase, with compound 10f demonstrating good inhibition with an IC50 of 0.18 µM. nih.gov Furthermore, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, which are crucial for cell cycle regulation. nih.gov
Table 2: Enzyme Inhibitory Activity of Selected Pyrazolopyridine Derivatives
| Compound | Target Enzyme | Assay Type | IC50 | Source |
|---|---|---|---|---|
| 5a | c-Met Kinase | HTRF | 4.27 ± 0.31 nM | rsc.org |
| 5b | c-Met Kinase | HTRF | 7.95 ± 0.17 nM | rsc.org |
| 10f | PIM-1 Kinase | Not Specified | 0.18 µM | nih.gov |
| C03 | TRKA Kinase | Not Specified | 56 nM | nih.gov |
| 7n | FGFR Kinase | Not Specified | Potent (Value not specified) | nih.gov |
To be a viable drug candidate, a compound must not only be potent but also selective, meaning it should inhibit its intended target without significantly affecting other related kinases, which could lead to off-target effects. Kinase selectivity panels are used to test lead compounds against a wide range of different kinases.
In a study developing pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs), lead compounds C03 , C09 , and C10 were tested for selectivity. nih.gov The results showed they were pan-TRK inhibitors but exhibited low inhibitory activity against other kinases like PLK4 (IC50 > 0.69 µM) and significant selectivity over FAK and PAK4 (IC50 > 100 µM for both). nih.gov This high degree of selectivity is a promising feature for further development. nih.gov Similarly, research on 1H-pyrazolo[3,4-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors also highlighted the discovery of potent and selective compounds. nih.gov
In Vivo Pharmacological Evaluation in Disease Models
Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy in a living system.
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo anticancer activity of drug candidates. These models allow researchers to observe a compound's ability to reduce tumor growth.
A study on substituted 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors identified compound 7n as a candidate for in vivo testing due to its excellent in vitro potency and favorable pharmacokinetic properties. nih.gov In a xenograft model using H1581 lung cancer cells, which are driven by FGFR1, compound 7n demonstrated significant antitumor activity, indicating its potential as a clinical drug candidate. nih.gov
While the predominant focus of preclinical research on pyrazolopyridine derivatives has been in oncology, the structural scaffold has been explored for other indications. A review of 1H-pyrazolo[3,4-b]pyridines noted their application as potential agents for nervous system diseases. nih.gov However, specific studies detailing the evaluation of 4-Chloro-1H-pyrazolo[3,4-c]pyridine or its direct derivatives in animal models of neurodegenerative conditions like Parkinson's disease are not prominent in the current body of scientific literature.
Pharmacokinetic (PK) Studies in Preclinical Species
Comprehensive pharmacokinetic data for this compound in preclinical species are not extensively reported in publicly accessible scientific literature. While the broader class of pyrazolopyridines has been investigated, specific details for this particular isomer are limited.
Specific in vivo data detailing the plasma exposure (such as Cmax, AUC) and clearance rates of this compound in preclinical models like rats, mice, or dogs are not available in the reviewed literature. Such studies are crucial for understanding the disposition of a compound in the body but appear not to have been published for this specific molecule.
There is no specific published data concerning the metabolic stability of this compound in liver microsomes from common preclinical species (e.g., mouse, rat, dog, human). These assays are standard in early drug discovery to predict a compound's metabolic fate and potential for first-pass metabolism, but results for this compound have not been made public.
Preclinical Safety and Toxicity Considerations
Detailed preclinical safety and toxicology profiles for this compound are not available in the public domain. While safety data, including GHS hazard classifications, exist for other isomers like 4-chloro-1H-pyrazolo[3,4-b]pyridine and 4-chloro-1H-pyrazolo[4,3-c]pyridine, this information cannot be directly extrapolated to the [3,4-c] isomer due to potential differences in biological activity and toxicity. No specific in vivo toxicity studies or in vitro safety pharmacology results for this compound were identified in the searched literature.
Patent Landscape and Commercialization Potential
Review of Patents Featuring Pyrazolo[3,4-c]pyridine and Related Scaffolds as Therapeutic Agents
The pyrazolopyridine core, particularly isomers like pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine, is a recurring motif in the discovery of novel therapeutic agents, especially kinase inhibitors. nih.gov This structural framework is valued for its ability to interact with the hinge region of kinases, a common binding mode for inhibitors. nih.gov Consequently, a multitude of patents have been filed by various pharmaceutical companies and research institutions, covering a wide array of kinase targets and other enzymes. nih.govmdpi.com
A notable example in the broader class of pyrazole-based drugs is Apixaban (BMS-562247), a potent and selective direct inhibitor of Factor Xa, developed for preventing and treating thromboembolic diseases. researchgate.net Its structure is based on a 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core, highlighting the commercial success of this specific scaffold in developing blockbuster drugs. researchgate.net Patents related to pyrazolo[3,4-c]pyridine derivatives often describe their use in preparing drugs to prevent or treat diseases by inhibiting Factor Xa, with a focus on achieving antithrombotic effects with a lower risk of hemorrhage. google.com
The versatility of the pyrazolopyridine scaffold is further demonstrated by patents covering its use against a range of other targets:
Kinase Inhibition: The pyrazolo[3,4-b]pyridine scaffold, which is structurally related to pyrazolo[3,4-c]pyridine, has been extensively patented as a kinase inhibitor. nih.gov Patents describe its utility in targeting TANK-binding kinase 1 (TBK1) for cancer and immune-related disorders, Pim kinases for cancer treatment, and Tropomyosin receptor kinases (TRKs) for cancers caused by NTRK fusions. google.comnih.govrsc.org Derivatives of pyrazolo[3,4-d]pyrimidine have been patented as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) for cancer therapy. rsc.org
Pulmonary Arterial Hypertension (PAH): Novel pyrazolo[3,4-b]pyridine derivatives have been designed and patented for the treatment of PAH. These compounds exhibit dual activity, acting as both soluble guanylate cyclase (sGC) stimulators for vasodilation and AMP-activated protein kinase (AMPK) inhibitors to regulate vascular remodeling. nih.gov
Inflammatory and Autoimmune Diseases: Patents have been filed for pyrazolopyridine derivatives as inhibitors of Bruton's tyrosine kinase (Btk) and dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), targeting various autoimmune diseases, inflammation, and hematological malignancies. google.compatentbuddy.com
The following table provides a summary of representative patents and the therapeutic applications of pyrazolo[3,4-c]pyridine and its related scaffolds.
| Patent/Compound Class | Scaffold | Therapeutic Target | Indication(s) | Key Findings/Assignee |
| Apixaban (BMS-562247) | Pyrazolo[3,4-c]pyridine | Factor Xa | Thromboembolic diseases | A potent, selective, and orally bioavailable direct FXa inhibitor. researchgate.net (Bristol-Myers Squibb) |
| Pyrazolo[3,4-c]pyridine derivatives | Pyrazolo[3,4-c]pyridine | Factor Xa | Thrombosis | Aims to provide antithrombotic effects with a lower risk of bleeding. google.com |
| Pyrazolo[3,4-b]pyridine derivatives | Pyrazolo[3,4-b]pyridine | TANK-binding kinase 1 (TBK1) | Cancer, Immune Disorders | A lead compound (15y) showed potent TBK1 inhibition (IC50 of 0.2 nM) and antiproliferative effects. nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | Pyrazolo[3,4-b]pyridine | Tropomyosin receptor kinases (TRKs) | Cancer | Compound C03 showed an IC50 of 56 nM against TRKA kinase and inhibited cancer cell line proliferation. rsc.orgnih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolo[3,4-d]pyrimidine | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Compounds showed significant inhibition of cancer cell lines (e.g., HCT-116) and CDK2. rsc.org |
| Pyrazolo[3,4-b]pyridine derivatives | Pyrazolo[3,4-b]pyridine | HPK1 | Cancer, Immune Disorders | Patented as inhibitors of HPK1 for treating related diseases. patsnap.com |
| Pyrazolo[3,4-c]pyridine compounds | Pyrazolo[3,4-c]pyridine | Pim kinase | Cancer | Compounds are designed as Pim kinase inhibitors for disease treatment. google.com |
Intellectual Property Considerations and Freedom-to-Operate in Drug Discovery
The extensive patenting of pyrazolopyridine scaffolds presents both opportunities and challenges for drug discovery programs centered on the 4-Chloro-1H-pyrazolo[3,4-c]pyridine core. The dense intellectual property (IP) landscape necessitates a thorough freedom-to-operate (FTO) analysis to minimize the risk of a new drug candidate infringing on existing patents. scienceopen.com
An FTO analysis is a critical step in de-risking a drug repurposing or development project. scienceopen.com It involves identifying and analyzing the claims of granted and pending patents to determine if a proposed product or process falls within their scope. For a scaffold like pyrazolo[3,4-c]pyridine, the FTO analysis must consider patents covering:
The core scaffold itself.
Specific derivatives and substitution patterns.
Methods of synthesis.
Specific therapeutic uses (method-of-use patents).
The value of the pyrazolopyridine scaffold often lies in its ability to serve as a "hinge binder" for kinases, but this widespread utility also means it is heavily claimed in the patent literature. nih.gov A key IP strategy for new entrants is to design and synthesize novel derivatives that are structurally distinct from prior art. The ability to functionalize the core scaffold at multiple positions is therefore crucial. worktribe.com Research into the vectorial functionalization of the 1H-pyrazolo[3,4-c]pyridine core demonstrates how new chemical space can be explored by selectively modifying different positions on the ring system (N-1, N-2, C-3, C-5, and C-7). worktribe.com Such strategies are vital for creating compounds that are not only potent and selective but also novel and non-obvious, thereby meeting the criteria for patentability.
常见问题
Q. What are the established synthetic routes for 4-Chloro-1H-pyrazolo[3,4-c]pyridine and its derivatives?
The synthesis typically involves multi-step processes, including cyclization and halogenation. For example:
- Core scaffold synthesis : this compound can be prepared via condensation of hydrazines with β-aminocrotononitrile, followed by cyclization using POCl₃ .
- Functionalization : The chlorine atom at the 4-position is reactive toward nucleophilic substitution. For instance, treatment with anilines or aminoalkylphosphoramidates yields derivatives with aryl or phosphoramidate groups .
- Halogenation : 5-Halo derivatives (e.g., 5-bromo or 5-iodo) are accessible through directed halogenation, enabling further cross-coupling reactions .
Q. How is NMR spectroscopy used to characterize this compound derivatives?
Advanced NMR techniques (1D, 2D COSY, HETCOR) resolve complex regiochemistry. Key spectral features include:
- 1H NMR : Distinct signals for pyrazole NH (~δ 12-13 ppm) and aromatic protons.
- 13C NMR : Carbon assignments for the pyridine and pyrazole rings, with chlorine-induced deshielding at C4 .
- 2D experiments : COSY and HETCOR confirm connectivity in multi-substituted analogs .
Q. What safety precautions are critical when handling this compound?
- Hazard classification : Classified as acute toxicity (Category 4, H301) and skin/eye irritant (H319) .
- Handling : Use gloves, protective eyewear, and work in a fume hood. Avoid inhalation and contact with skin.
- Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C in dark conditions to prevent decomposition .
Advanced Research Questions
Q. How does structural modification at the 4-position influence biological activity?
Substitutions at C4 modulate target affinity and pharmacokinetics:
- Antileishmanial activity : 3'-Diethylaminomethyl-substituted derivatives exhibit IC₅₀ values of 0.12 μM against Leishmania amazonensis, attributed to enhanced lipophilicity (log P) and steric compatibility with the target .
- Kinase inhibition : Fluorine substitution at C4 (as in BTK inhibitors) improves selectivity for Bruton’s tyrosine kinase via hydrophobic pocket interactions .
- Nucleoside analogs : Glycosylation at N1 (e.g., ribofuranosyl derivatives) introduces antiviral and cytotoxic properties, with IC₅₀ values <10 μM in L1210 leukemia cells .
Q. What methodologies resolve contradictions in SAR studies of pyrazolo[3,4-c]pyridine derivatives?
Conflicting data often arise from assay variability or substituent electronic effects. Strategies include:
- QSAR modeling : Use hydrophobic (log P) and Sterimol parameters (L, B2) to rationalize activity trends. For example, antileishmanial potency correlates with log P >2.5 and moderate steric bulk .
- Crystallography : X-ray structures (e.g., PDB ID: A1BQ7) validate binding modes and guide scaffold optimization .
- In vitro/in vivo bridging : Compare enzyme inhibition (e.g., h-TNAP IC₅₀) with cellular efficacy to identify metabolically stable analogs .
Q. How can regioselective functionalization of the pyrazolo[3,4-c]pyridine core be achieved?
- C4 substitution : Chlorine displacement with amines, alkoxides, or thiols under SNAr conditions (e.g., DMF, 80°C) .
- C5 halogenation : Directed lithiation followed by quenching with I₂ or Br₂ yields 5-halo derivatives for Suzuki couplings .
- N1 glycosylation : React the sodium salt of 4-chloro derivatives with protected α-halopentofuranoses via SN2 mechanism, confirmed by NOE NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
